molecular formula C10H15NO B049911 3-(Diethylamino)phenol CAS No. 91-68-9

3-(Diethylamino)phenol

Cat. No. B049911
CAS RN: 91-68-9
M. Wt: 165.23 g/mol
InChI Key: WAVOOWVINKGEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04825005

Procedure details

A 1 liter reactor is charged with 300 ml of methyl isobutyl ketone, 73.1 g of 3-diethylaminophenol and 153.3 g of ground potassium carbonate and the mixture is stirred for 30 minutes. Then 72.7 g of ethyl bromide are introduced into the autoclave, which is then closed and heated for 3 hours to 115°-120° C. The temperature is then kept for a further 5 hours at 140°-142° C. (pressure: 5 bar). The contents of the autoclave are cooled to c. 25° C. and potassium bromide is removed by filtration. After washing with a small amount of methyl isobutyl ketone, the combined filtrates are concentrated by evaporation, to give 75.6 g (91.1% yield) of 3-diethylaminophenetol with a titre of 96.9%.
Quantity
72.7 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH3:12])[C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[CH3:20]>C(C(C)=O)C(C)C>[CH2:11]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[C:6]([O:10][CH2:19][CH3:20])[CH:7]=[CH:8][CH:9]=1)[CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
72.7 g
Type
reactant
Smiles
C(C)Br
Step Two
Name
Quantity
73.1 g
Type
reactant
Smiles
C(C)N(C=1C=C(C=CC1)O)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then closed
TEMPERATURE
Type
TEMPERATURE
Details
heated for 3 hours to 115°-120° C
Duration
3 h
WAIT
Type
WAIT
Details
The temperature is then kept for a further 5 hours at 140°-142° C.
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the autoclave are cooled to c
CUSTOM
Type
CUSTOM
Details
25° C. and potassium bromide is removed by filtration
WASH
Type
WASH
Details
After washing with a small amount of methyl isobutyl ketone
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates are concentrated by evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)N(C=1C=C(C=CC1)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 75.6 g
YIELD: PERCENTYIELD 91.1%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.